Pyrimidin-4-carbaldehyd

Übersicht

Beschreibung

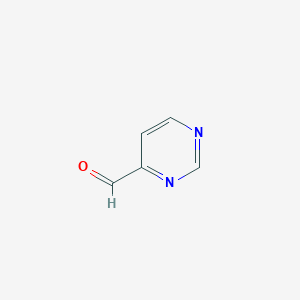

Pyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H4NCHO. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine but containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine-4-carbaldehyde is a colorless liquid that can appear yellow or brown when aged. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications .

Wissenschaftliche Forschungsanwendungen

Pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Pyrimidine-4-carbaldehyde is a derivative of pyrimidine, a nitrogenous heterocyclic compound . Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Therefore, the primary targets of Pyrimidine-4-carbaldehyde could be the enzymes involved in these biochemical pathways.

Mode of Action

Pyrimidine derivatives are known to interact with various enzymes and receptors, influencing their function and leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine-4-carbaldehyde, as a pyrimidine derivative, may affect the pyrimidine metabolism pathway. Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

Result of Action

Given its structural similarity to pyrimidine, it may influence cellular processes such as dna and rna synthesis, lipid metabolism, and carbohydrate metabolism .

Biochemische Analyse

Biochemical Properties

Pyrimidine-4-carbaldehyde participates in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon . It can undergo reactions such as condensation, reduction, and oxidation .

Cellular Effects

They are necessary for DNA and RNA biosynthesis, which are fundamental for cell survival and growth . Dysfunction of pyrimidine metabolism is closely related to cancer progression .

Molecular Mechanism

It is known to undergo many reactions expected for aromatic aldehydes such as reductive amination and Schiff base formation .

Temporal Effects in Laboratory Settings

It is known that Pyrimidine-4-carbaldehyde is a colorless liquid, although aged samples can appear yellow or even brown .

Metabolic Pathways

Pyrimidine-4-carbaldehyde is likely involved in the pyrimidine metabolism pathway. Pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .

Transport and Distribution

It is known that Pyrimidine-4-carbaldehyde is supplied in most volumes including bulk quantities .

Subcellular Localization

Rnas, which contain pyrimidines, can aggregate in distinct patterns within various cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method includes the oxidation of 4-hydroxymethyl-substituted pyrimidine derivatives using selenium dioxide (Riley oxidation) .

Industrial Production Methods: Industrial production of pyrimidine-4-carbaldehyde typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific industrial requirements. The Vilsmeier–Haack reaction is favored for its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to pyrimidine-4-carboxylic acid.

Reduction: Formation of pyrimidine-4-methanol.

Condensation: Reaction with amines to form Schiff bases.

Substitution: Halogenation or nitration at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Condensation: Primary amines under mild heating.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

- Pyrimidine-4-carboxylic acid

- Pyrimidine-4-methanol

- Schiff bases

- Halogenated pyrimidine derivatives

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-4-carbaldehyde is unique among its analogs due to its specific substitution pattern on the pyrimidine ring. Similar compounds include:

Pyrimidine-2-carbaldehyde: Differing in the position of the aldehyde group, leading to distinct reactivity and applications.

Pyrimidine-5-carbaldehyde: Another isomer with unique chemical properties and uses.

Pyridine-4-carbaldehyde: A structurally similar compound with a nitrogen atom at position 1 instead of 3, affecting its chemical behavior.

The uniqueness of pyrimidine-4-carbaldehyde lies in its specific reactivity and versatility in forming various derivatives, making it a valuable compound in multiple fields of research and industry .

Biologische Aktivität

Pyrimidine-4-carbaldehyde is a significant compound in medicinal chemistry, primarily due to its structural features that allow it to interact with various biological targets. This article delves into the biological activities associated with pyrimidine-4-carbaldehyde, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Pyrimidine-4-carbaldehyde possesses a pyrimidine ring with an aldehyde functional group at the 4-position. This configuration is crucial for its biological activity, as it can participate in various chemical interactions, including hydrogen bonding and electrophilic reactions.

| Property | Description |

|---|---|

| Molecular Formula | C₄H₄N₂O |

| Molecular Weight | 96.09 g/mol |

| Melting Point | 48-50 °C |

| Solubility | Soluble in organic solvents like ethanol |

1. Anticancer Activity

Research indicates that pyrimidine derivatives, including pyrimidine-4-carbaldehyde, exhibit anticancer properties. A study highlighted the compound's ability to inhibit histone demethylases, which are critical in regulating gene expression related to cancer progression. The inhibition of these enzymes suggests potential applications in treating various cancers, including prostate and breast cancer .

2. Neuropharmacological Effects

The presence of a piperazine moiety in some derivatives of pyrimidine-4-carbaldehyde has been linked to neuropharmacological activities. For instance, compounds like 2-(4-Methylpiperazin-1-yl)pyrimidine-4-carbaldehyde have shown promise in modulating emotional behavior by affecting neurotransmitter systems in the brain. These findings suggest its potential use in developing treatments for psychiatric disorders.

3. Anti-inflammatory Properties

Pyrimidine derivatives have also demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. A study reported that certain pyrimidine derivatives significantly suppressed COX-2 activity, indicating their potential as anti-inflammatory agents . The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine-4-carbaldehyde is vital for optimizing its biological activity. A comprehensive analysis revealed that modifications at various positions on the pyrimidine ring can enhance or diminish its pharmacological effects. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at C2 | Increased potency against NAPE-PLD |

| Alteration of the aldehyde group | Modifies binding affinity to targets |

| Variations in piperazine substituents | Alters neuropharmacological activity |

Case Studies and Research Findings

- Inhibition of NAPE-PLD : A notable study identified a derivative of pyrimidine-4-carbaldehyde as a potent inhibitor of NAPE-PLD, an enzyme involved in lipid signaling pathways. The compound exhibited significant activity in reducing levels of bioactive lipids in vivo, impacting emotional behavior in animal models .

- Anti-cancer Efficacy : Another study focused on a novel pyrimidine derivative that demonstrated selective inhibition of histone demethylases, resulting in reduced tumor growth in xenograft models. This underscores the therapeutic potential of pyrimidine-based compounds in oncology .

- Neuropharmacological Insights : Research involving derivatives with piperazine substitutions suggested that these compounds could influence serotonin and dopamine pathways, making them candidates for further investigation in treating anxiety and depression.

Eigenschaften

IUPAC Name |

pyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKULHRWWYCFJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464976 | |

| Record name | Pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-50-9 | |

| Record name | Pyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the preferred reaction site for diazotised p-chloroaniline with substituted pyrimidines?

A1: Contrary to previous reports suggesting the 5-position, research has shown that diazotised p-chloroaniline reacts with 4-methyl- and 4,6-dimethyl-2-pyrimidone at the 4-methyl group. [] This reaction yields the p-chlorophenylhydrazones of the corresponding pyrimidine-4-carbaldehydes. Similarly, the reaction occurs at the 6-methyl group for 2,6-dimethyl-4-pyrimidone and 1,4,6-trimethyl-2-pyrimidone. []

Q2: Can you provide an example of a different reaction pathway observed with diazonium salts and pyrimidines?

A2: Interestingly, p-chlorobenzenediazonium chloride reacts with 5-methylcytosine at a different position. Instead of targeting a methyl group, it forms a p-chlorophenylazoaminopyrimidine. [] This product also possesses another p-chlorophenyl azo-group, likely located at the N-1 position of the pyrimidine ring. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.